molecular formula C15H35N3O2 B12701718 N-(2-Aminoethyl)ethylenediamine, mono(2-hydroxy-3-(octyloxy)propyl) derivative CAS No. 53584-20-6

N-(2-Aminoethyl)ethylenediamine, mono(2-hydroxy-3-(octyloxy)propyl) derivative

Cat. No.: B12701718
CAS No.: 53584-20-6
M. Wt: 289.46 g/mol
InChI Key: AAXAYVRBVIEQNS-GJZGRUSLSA-N
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Description

Structural Classification of Alkyloxypropyl-Substituted Polyamines

N-(2-Aminoethyl)ethylenediamine, mono(2-hydroxy-3-(octyloxy)propyl) derivative belongs to the class of long-chain aliphatic amines, characterized by alkyl substituents with eight or more carbon atoms. The compound’s structure consists of an ethylenediamine backbone (H₂N–CH₂–CH₂–NH–CH₂–CH₂–NH₂) modified by a 2-hydroxy-3-(octyloxy)propyl group (–O–C₈H₁₇ attached to a glycerol-like hydroxypropyl spacer). This substitution introduces both hydrophilic (hydroxyl and amine groups) and lipophilic (octyloxy chain) regions, aligning it with cationic surfactants that exhibit amphipathic behavior.

The alkyloxypropyl moiety is classified as a long-chain substituent under the Canadian Environmental Protection Act’s framework, which defines long-chain aliphatic amines as those with alkyl groups ≥C₈. Specifically, the octyloxy chain (C₈H₁₇O–) places this derivative within the monoamine subclass of surfactants, which includes nitrogen-bound linear or branched alkyl chains (C₈–C₂₂). The hydroxypropyl spacer further differentiates it from simpler alkyl-substituted ethylenediamines, enabling enhanced solubility and interfacial activity due to hydrogen-bonding capabilities.

Structurally analogous compounds, such as N-[3-(trimethoxysilyl)propyl]ethylenediamine (CAS 64339-13-5), demonstrate how alkyloxypropyl groups modulate physicochemical properties. For instance, the octyloxy chain in this derivative increases molecular weight (estimated >400 g/mol) and reduces vapor pressure (<0.0001 Pa), trends consistent with other long-chain aliphatic amines. These features underscore its potential utility in applications requiring stable surface modification or controlled release mechanisms.

Historical Development of Ethylenediamine-Based Functional Derivatives

The functionalization of ethylenediamine dates to the mid-20th century, driven by industrial demand for chelating agents, surfactants, and polymer precursors. Early work focused on simple alkylation and acylation reactions, yielding derivatives like N,N'-dimethylethylenediamine and N-acetylethylenediamine. However, the introduction of alkoxy- and siloxy-substituted variants emerged later, coinciding with advances in organosilicon chemistry and surfactant science.

A pivotal shift occurred in the 1970s–1980s with the development of amino-functionalized silanes, such as N-[3-(trimethoxysilyl)propyl]ethylenediamine (CAS 64339-13-5), which combined ethylenediamine’s chelating properties with siloxane crosslinking capabilities. These innovations laid the groundwork for hybrid organic-inorganic materials, inspiring analogous modifications with non-silicon substituents. The 2-hydroxy-3-(octyloxy)propyl group, for example, represents a deliberate effort to retain surfactant-like behavior while avoiding silicon’s hydrolytic instability in aqueous environments.

Comparative analysis of regulatory documents reveals a trend toward diversifying ethylenediamine derivatives. For instance, Australia’s 2024 draft evaluation statement highlights 15 ethylenediamine-based chemicals with alkoxysilyl, aryl, and branched alkyl substituents. While the octyloxypropyl derivative is not explicitly listed, its structural kinship to compounds like N-[3-(tris(octyloxy)silyl)propyl]ethylenediamine (CAS 93804-22-9) suggests parallel synthetic strategies, substituting silicon-centered alkoxy groups with carbon-based analogs.

Recent advancements in polyamine functionalization, such as α,ω-diacyl-substituted derivatives, further contextualize this compound’s development. Studies on antimicrobial polyamines with lipid-like termini (e.g., cinnamoyl or diphenylpropionyl groups) demonstrate how alkyloxy chains enhance membrane-targeting efficacy. Although the octyloxypropyl derivative’s bioactivity remains unexplored in public literature, its structural alignment with these bioactive motifs highlights its potential as a scaffold for future pharmacological or material science applications.

Properties

CAS No.

53584-20-6

Molecular Formula

C15H35N3O2

Molecular Weight

289.46 g/mol

IUPAC Name

(2S,4S)-5-amino-4-(2-aminoethylamino)-1-octoxypentan-2-ol

InChI

InChI=1S/C15H35N3O2/c1-2-3-4-5-6-7-10-20-13-15(19)11-14(12-17)18-9-8-16/h14-15,18-19H,2-13,16-17H2,1H3/t14-,15-/m0/s1

InChI Key

AAXAYVRBVIEQNS-GJZGRUSLSA-N

Isomeric SMILES

CCCCCCCCOC[C@H](C[C@@H](CN)NCCN)O

Canonical SMILES

CCCCCCCCOCC(CC(CN)NCCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(2-aminoethylamino)-1-octoxypentan-2-ol typically involves multi-step organic reactions. One common method involves the reaction of an appropriate aldehyde with an amine to form an imine intermediate, followed by reduction to yield the desired amine. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-amino-4-(2-aminoethylamino)-1-octoxypentan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amines .

Scientific Research Applications

5-amino-4-(2-aminoethylamino)-1-octoxypentan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-4-(2-aminoethylamino)-1-octoxypentan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[2-Hydroxy-3-(1-Naphthoxy)propyl]ethylenediamine (NHNP-E)

  • Structural Features : Ethylenediamine backbone with a 2-hydroxy-3-(1-naphthoxy)propyl substituent.
  • Synthesis : Reacting 1-naphthoxypropylene epoxide with ethylenediamine at 70°C yields NHNP-E as a hydrochloride salt, purified via Sephadex G-10 column (90% yield) .
  • Properties : Higher aromaticity due to the naphthyl group, enhancing π-π interactions for β-adrenergic receptor binding .
  • Applications : Used as an affinity label for β-adrenergic receptors due to its bulky aromatic group.

Comparison: Unlike the octyloxy derivative, NHNP-E’s naphthoxy group improves receptor affinity but reduces solubility in non-polar media. The octyloxy chain in the target compound likely enhances lipid solubility, making it more suitable for membrane-associated applications.

Propargyloxy-Substituted Ethylenediamine Derivatives (Compounds 12–14)

  • Structural Features : Ethylenediamine derivatives with 2-hydroxy-3-(prop-2-yn-1-yloxy)propyl groups and tert-butyl carbamate protections .
  • Synthesis : Stepwise alkylation with propargyl epoxide, followed by methylation and deprotection. For example, compound 14 is synthesized via trifluoroacetyl deprotection of a carbamate intermediate .
  • Properties : Propargyl groups enable click chemistry applications (e.g., thiol-ene reactions).
  • Applications: Intermediate for lipid nanoparticles and bioorthogonal functionalization.

Comparison: The propargyloxy group introduces reactivity for conjugation, whereas the octyloxy group provides passive hydrophobicity.

Silane-Functionalized Ethylenediamine Derivatives (e.g., DAMO)

  • Structural Features : N-[3-(Trimethoxysilyl)propyl]ethylenediamine (DAMO) with a trimethoxysilyl group .
  • Synthesis : Silane coupling via nucleophilic substitution.
  • Properties: Boiling point: 146°C/15 mmHg . Density: 1.019 g/mL . Applications: Surface adhesion promoters, catalysts, and hybrid organic-inorganic materials.

Comparison: The trimethoxysilyl group enables covalent bonding to inorganic surfaces (e.g., glass, metals), whereas the octyloxy derivative’s alkoxy chain prioritizes hydrophobic interactions. This makes DAMO more suited for material science, while the target compound may excel in emulsification or micelle formation.

Data Table: Key Properties of Comparable Compounds

Compound Name Structural Feature Synthesis Key Step Key Properties Applications References
Target Compound (Octyloxy derivative) 2-Hydroxy-3-(octyloxy)propyl Likely epoxide alkylation High lipophilicity, amphiphilic Surfactants, drug delivery -
NHNP-E 2-Hydroxy-3-(1-naphthoxy)propyl Epoxide + ethylenediamine Aromatic, receptor-binding affinity β-adrenergic receptor studies
Propargyloxy derivative (Compound 14) 2-Hydroxy-3-(propargyloxy)propyl Deprotection of carbamate intermediates Click chemistry compatibility Lipid nanoparticles
DAMO Trimethoxysilylpropyl Silane coupling Inorganic adhesion, high thermal stability Surface modification

Research Findings and Trends

  • Alkoxy Chain Length : Longer chains (e.g., octyloxy) enhance lipid solubility and critical micelle concentration, whereas shorter or aromatic chains (naphthoxy) improve receptor binding .
  • Functional Group Impact : Propargyloxy groups enable bioorthogonal chemistry, while silane groups favor material interfaces. The target compound’s octyloxy group balances hydrophobicity without introducing reactivity.
  • Synthetic Flexibility : Ethylenediamine derivatives are highly tunable; substituent choice dictates application across biomedical, material, and industrial fields.

Biological Activity

N-(2-Aminoethyl)ethylenediamine, mono(2-hydroxy-3-(octyloxy)propyl) derivative is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and cytotoxic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C₁₄H₃₄N₂O₃
  • Molecular Weight : 270.45 g/mol

The presence of amino and hydroxyl groups in its structure contributes to its reactivity and interaction with biological systems.

1. Antimicrobial Activity

Research indicates that derivatives of N-(2-aminoethyl)ethylenediamine exhibit notable antimicrobial properties. A study highlighted the synthesis of metal complexes with Schiff bases derived from this compound, showing effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Metal Complexes Derived from N-(2-Aminoethyl)ethylenediamine

Bacterial StrainZone of Inhibition (mm)Standard Antibiotic
S. aureus16Erythromycin
E. coli14Ampicillin
P. aeruginosa27Amikacin

The enhanced activity was attributed to the chelation effect, which increases the bioavailability of the active compounds .

2. Anticancer Activity

The anticancer potential of N-(2-aminoethyl)ethylenediamine derivatives has been investigated through various in vitro studies. A series of bis(2-aminoethyl)amine derivatives were synthesized and tested against human cancer cell lines, revealing moderate antiproliferative effects .

Table 2: Cytotoxicity of Bis(2-aminoethyl)amine Derivatives

Compound IDCell LineIC50 (µM)
Compound 1A549 (Lung)15.74 ± 1.7
Compound 2CaCo-2 (Colorectal)13.95 ± 2.5
Compound 3HTB-140 (Melanoma)Not Detected

The most promising derivative showed significant apoptosis induction in A549 cells, indicating a potential mechanism for its anticancer activity .

3. Cytotoxic Effects

Cytotoxicity assays demonstrated that certain derivatives could selectively induce cell death in cancerous cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

Case Study: Apoptosis Induction Mechanism

In a study involving lung carcinoma cells treated with bis(2-aminoethyl)amine derivatives, flow cytometry revealed an increase in early apoptosis rates from 7.3% (control) to as high as 42.7% in treated cells . This suggests that these compounds may trigger apoptotic pathways effectively.

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